molecular formula C12H8N2O2 B3324093 Phenazine-1,4-diol CAS No. 1790-81-4

Phenazine-1,4-diol

Cat. No.: B3324093
CAS No.: 1790-81-4
M. Wt: 212.20 g/mol
InChI Key: VAASABGZPGHBSZ-UHFFFAOYSA-N
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Description

Historical Perspectives on Phenazine-1,4-diol and Related Compounds in Scientific Inquiry

The study of phenazines as a class dates back over 150 years, with early research focusing on their characterization as pigments and their roles in microbial metabolism annualreviews.orgwikipedia.org. For instance, pyocyanin (B1662382), a prominent phenazine (B1670421), was described more than 160 years ago usm.edu. The synthesis of phenazine derivatives has a long history, with methods like the Wohl–Aue reaction being established in the early 20th century ias.ac.inresearchgate.net. This compound itself has been synthesized through established chemical routes, such as the dealkylation of 1,4-dimethoxyphenazine (B14725071) using aluminum trichloride (B1173362), a process yielding the compound in good yields thieme-connect.de. This indicates that while specific research on this compound may be more recent, its synthesis and the chemistry of related diol-substituted phenazines have been part of organic synthesis endeavors for some time.

Contemporary Significance and Academic Relevance of this compound Research

In contemporary scientific inquiry, phenazine derivatives, including hydroxylated forms like this compound, are significant due to their broad pharmacological activities. These activities encompass antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer properties nih.govmdpi.com. Researchers are actively investigating these compounds as potential drug candidates and exploring their utility in various fields nih.govmdpi.com. The availability of this compound as a research chemical further underscores its relevance and ongoing investigation in academic laboratories 001chemical.com. While specific applications for this compound are still being elucidated, its structural relation to compounds with known biological effects positions it as a molecule of interest for further study. For example, related phenazine-2,3-diol derivatives have been developed as photosensitizers for singlet oxygen generation, highlighting the contemporary interest in diol-substituted phenazines for specialized applications rsc.org.

Overview of Interdisciplinary Research Paradigms Applied to this compound

The study of this compound and its analogues benefits from an interdisciplinary approach, integrating principles from chemistry, biology, materials science, and computational studies. Research paradigms include:

Synthetic Chemistry: Developing efficient and sustainable methods for synthesizing phenazine derivatives, including those with hydroxyl substituents ias.ac.inresearchgate.netthieme-connect.deresearchgate.net.

Biochemistry and Microbiology: Investigating the biosynthesis of phenazines in microorganisms and their biological roles, such as electron shuttling and antimicrobial activity usm.edunih.gov.

Medicinal Chemistry and Pharmacology: Exploring the pharmacological activities of phenazine derivatives, including their potential as anticancer agents or inhibitors of specific biological targets nih.govmdpi.comresearchgate.net.

Materials Science: Utilizing the unique electronic and photophysical properties of phenazines for applications in molecular recognition, self-assembly, and as photosensitizers rsc.orgsioc-journal.cn.

Computational Chemistry: Employing theoretical methods like Density Functional Theory (DFT) to understand molecular structures, electronic properties, reactivity, and mechanisms of action rsc.orgacs.orgresearchgate.net.

Key Theoretical Foundations Guiding this compound Investigations

Several theoretical foundations guide the investigation of this compound:

Redox Chemistry: Phenazines are inherently redox-active, acting as electron shuttles. This property is crucial for their biological functions, including the generation of reactive oxygen species (ROS) and their antimicrobial effects usm.edunih.govmdpi.comresearchgate.net. The hydroxyl groups on this compound can influence its redox potential and interaction with biological systems.

Aromaticity and Conjugation: The phenazine core is a planar, highly conjugated aromatic system. This extended π-electron system contributes to its stability, electronic properties, and ability to participate in π-π stacking interactions, which are important in molecular recognition and self-assembly wikipedia.orgnih.govmdpi.comsioc-journal.cnacs.org.

Structure-Activity Relationships (SAR): The specific arrangement and type of functional groups on the phenazine scaffold significantly determine its chemical behavior and biological activity. The presence of hydroxyl groups in this compound can affect its solubility, hydrogen bonding capabilities, and electronic distribution, thereby influencing its interactions with biological targets or its performance in material applications nih.govmdpi.comacdlabs.com.

Quantum Chemical Principles: Theoretical calculations, particularly DFT, are employed to elucidate molecular orbital distributions (HOMO/LUMO), energy gaps (e.g., singlet-triplet energy gap for intersystem crossing), and other electronic parameters that dictate photophysical properties and reactivity rsc.orgacs.orgresearchgate.net.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazine-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAASABGZPGHBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318287
Record name NSC328400
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790-81-4
Record name NSC328400
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC328400
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Bioproduction of Phenazine 1,4 Diol

Elucidation of Enzymatic Pathways in Phenazine-1,4-diol Formation

The biosynthesis of phenazines, including derivatives like this compound, is a complex process rooted in the microbial metabolic machinery. These compounds are secondary metabolites, meaning their production is not essential for the primary growth of the organism but often confers ecological advantages. The pathway typically begins with central metabolic intermediates and involves a series of enzymatic transformations to construct the characteristic tricyclic phenazine (B1670421) core, followed by various modifications.

Identification of Precursor Molecules in this compound Biosynthesis

The foundational precursor for phenazine biosynthesis in most microorganisms is chorismic acid mdpi.comnih.govresearchgate.netacs.orgasm.orgmdpi.commdpi.comfrontiersin.orgusm.edu. Chorismic acid is a key intermediate in the shikimate pathway, which is also responsible for the synthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan mdpi.comfrontiersin.orgresearchgate.net. Specifically, chorismic acid is converted through a series of enzymatic steps into intermediates that ultimately lead to the phenazine tricycle mdpi.comresearchgate.netmdpi.com. While tryptophan is mentioned in relation to the shikimate pathway mdpi.comresearchgate.net, chorismic acid is the direct branch-point precursor for phenazine synthesis mdpi.comnih.govresearchgate.netasm.orgmdpi.commdpi.comfrontiersin.orgusm.edu. The specific hydroxylation pattern to form this compound suggests that modifications occur on the core phenazine structure, which is derived from chorismic acid.

Characterization of Key Biosynthetic Enzymes and Their Mechanisms

The formation of the phenazine core structure involves a conserved set of enzymes, often encoded by the phzABCDEFG gene cluster in Pseudomonas species mdpi.commdpi.comfrontiersin.orgusm.eduplos.orgresearchgate.netfrontiersin.org. These enzymes sequentially convert chorismic acid into the basic phenazine structure, typically phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) mdpi.comresearchgate.netacs.orgmdpi.comusm.eduresearchgate.netresearchgate.net.

Key enzymes identified in the core biosynthesis include:

PhzE : Catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) mdpi.comnih.govresearchgate.netasm.orgmdpi.comusm.edu. It possesses both a chorismate-converting menaquinone, siderophore, tryptophan biosynthesis (MST) domain and a type 1 glutamine amidotransferase (GATase1) domain researchgate.net.

PhzD : An isochorismatase that hydrolyzes ADIC to pyruvate (B1213749) and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) mdpi.comnih.govresearchgate.netasm.orgmdpi.comusm.edu.

PhzF : Involved in the isomerization of DHHA, leading to the formation of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) mdpi.comresearchgate.netmdpi.comusm.edu.

PhzB and PhzA : These enzymes are responsible for the condensation of precursor molecules to form the phenazine tricycle, such as hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) or PCA mdpi.comresearchgate.netusm.eduresearchgate.net.

For the formation of hydroxylated phenazines like this compound, specific modification enzymes are required. While direct information on enzymes specifically producing the 1,4-diol form is limited in the provided search results, enzymes like PhzO (a phenazine hydroxylase) are known to mediate the hydroxylation of PCA to 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA) and subsequently 2-hydroxyphenazine (B1496473) (2-OH-PHZ) mdpi.comfrontiersin.orgresearchgate.net. Other modifying enzymes like PhzM (a methyltransferase) and PhzS (a monooxygenase) are involved in methylation and hydroxylation reactions, respectively, to produce derivatives such as pyocyanin (B1662382) mdpi.comacs.orgresearchgate.netenzyme-database.org. The precise enzymatic machinery for introducing hydroxyl groups at both the 1 and 4 positions of the phenazine ring would likely involve specific hydroxylases or a series of hydroxylation and potentially other modification steps.

Genetic Regulation of this compound Biosynthesis in Microbial Systems

The production of phenazines is tightly regulated at multiple levels, involving complex genetic circuits that respond to environmental cues and internal cellular signals. This regulation ensures that phenazines are produced when beneficial for the microorganism, such as during specific growth phases or in response to competitive pressures.

Transcriptional and Translational Control Mechanisms

Phenazine biosynthesis is often regulated by quorum sensing (QS) systems, particularly in Pseudomonas species plos.orgnih.govnih.govfrontiersin.org. QS systems allow bacteria to coordinate gene expression based on population density. For instance, in Pseudomonas aeruginosa, QS regulators like LasR, RhlR, and PqsE influence the expression of the phz gene clusters nih.govnih.govfrontiersin.org. Two-component regulatory systems, such as GacS/GacA , are also critical, acting as global regulators that can positively or negatively impact phenazine production depending on the species plos.orgfrontiersin.orgnih.gov. For example, GacA positively regulates phenazine production in P. aeruginosa but negatively in Pseudomonas sp. M18 plos.org. Other regulatory elements, including transcriptional regulators like RsaL and CdpR in P. aeruginosa, directly bind to promoter regions of phz genes to control their expression, sometimes indirectly through other regulatory cascades nih.gov. Post-transcriptional control mechanisms, involving small regulatory RNAs (like RsmZ) and RNA-binding proteins (like RsmA), also play a role in fine-tuning gene expression nih.gov.

Gene Cluster Organization and Regulation

The core genes responsible for phenazine biosynthesis (phzABCDEFG) are typically organized into operons mdpi.commdpi.comfrontiersin.orgusm.eduplos.orgresearchgate.netfrontiersin.org. In Pseudomonas aeruginosa, there are two highly conserved copies of this operon, phz1 and phz2 plos.orgnih.govfrontiersin.org. These operons are often located near genes encoding modifying enzymes that produce various phenazine derivatives researchgate.netresearchgate.net. For example, phzM and phzS are involved in pyocyanin biosynthesis and are found in proximity to the phzABCDEFG cluster in some strains researchgate.netnih.govasm.org. The organization and presence of these gene clusters can vary between bacterial genera and species, reflecting the evolutionary diversification of phenazine production usm.edunih.gov. Regulatory genes, such as LysR-type regulators (e.g., PpzY in Streptomyces) or TetR-family regulators (e.g., PpzV ), are also often found associated with phenazine biosynthetic gene clusters, controlling the expression of the core pathway genes beilstein-journals.org.

Microbial Systems for this compound Production

Phenazines are produced by a diverse range of microorganisms, primarily bacteria and fungi, found in various environmental niches. The most extensively studied producers belong to the genus Pseudomonas, particularly species associated with plant-rhizosphere interactions and opportunistic infections.

Pseudomonas species : These are prolific producers of phenazines, with species like Pseudomonas chlororaphis and Pseudomonas fluorescens known for producing phenazine-1-carboxylic acid (PCA), 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), and 2-hydroxyphenazine (2-OH-PHZ) mdpi.commdpi.comfrontiersin.orgnih.gov. Pseudomonas aeruginosa is renowned for producing pyocyanin (1-hydroxy-5-methylphenazine) and other phenazine derivatives nih.govasm.orgmpg.de. Marine Pseudomonas aeruginosa strains have also been identified as phenazine producers frontiersin.org.

Streptomyces species : This genus of Gram-positive bacteria is also a significant source of phenazines, often producing more complex derivatives, including prenylated phenazines and hybrid structures researchgate.netresearchgate.netbeilstein-journals.orgnih.govnih.gov. Streptomyces anulatus and Streptomyces kebangsaanensis are examples of Streptomyces species known to produce phenazines beilstein-journals.orgnih.gov.

Other Bacteria : Phenazine production is not limited to Pseudomonas and Streptomyces. Other genera reported to produce phenazines include Nocardia, Brevibacterium, Burkholderia, Pantoea agglomerans, Vibrio, and Pelagiobacter researchgate.netnih.gov. Burkholderia species, in particular, possess diverse phenazine cluster organizations nih.gov.

Fungi : While less common than bacterial production, some filamentous fungi, such as Aspergillus sclerotiorum, have demonstrated the ability to modify phenazines, for instance, converting PCA into 3-hydroxy-phenazine-1-carboxylic acid (3-OH-PCA) mdpi.com.

The specific production of this compound would depend on the presence and activity of the necessary hydroxylase enzymes in these microbial systems. Research often focuses on the broader class of phenazines, with specific derivatives like the 1,4-diol being subject to detailed investigation within these producing genera.

Total Synthesis Routes for this compound

Classical Organic Synthesis Strategies

Classical methods for phenazine synthesis often rely on condensation reactions or cyclizations. A direct and effective classical route to this compound involves the dealkylation of its O-alkylated precursors.

One prominent method is the O-dealkylation of 1,4-dimethoxyphenazine (B14725071). This process typically employs Lewis acids to cleave the ether linkages. For instance, treatment of 1,4-dimethoxyphenazine with aluminum trichloride (B1173362) (AlCl₃) in benzene (B151609) under reflux conditions for 16 hours has been reported to yield this compound in high yields, specifically 91% thieme-connect.de.

Table 1: Classical Synthesis of this compound via O-Dealkylation

MethodStarting MaterialReagentSolventConditionsYieldProductReference
O-Dealkylation1,4-DimethoxyphenazineAlCl₃BenzeneReflux, 16 h91%This compound thieme-connect.de

Other classical approaches to the phenazine core include the Wohl–Aue reaction, which involves the condensation of nitrobenzene (B124822) with aniline, and the oxidation of benzene-1,2-diamines with various oxidizing agents like iron(III) chloride, iodine, or lead(IV) oxide wikipedia.orgtsijournals.com. While these methods are foundational for phenazine synthesis, specific adaptations to directly yield this compound are less commonly detailed compared to the dealkylation route.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The drive towards greener chemical processes has spurred the development of more sustainable synthetic methodologies for phenazine derivatives. These approaches aim to reduce the use of hazardous solvents, minimize waste generation, and improve energy efficiency.

General green chemistry strategies applicable to phenazine synthesis include:

Mechanosynthesis: Reactions conducted with minimal or no solvent, often using grinding techniques.

Solvent-free and Catalyst-free Synthesis: Eliminating or reducing the need for external solvents and catalysts.

Green Solvent-Based Synthesis: Utilizing environmentally benign solvents such as water, ethanol, or ionic liquids.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.

Ultrasound-Assisted Synthesis: Using ultrasonic energy to enhance reaction kinetics.

These methods have been successfully applied to synthesize various phenazine derivatives, often employing one-pot, multicomponent reactions under mild conditions researchgate.netdntb.gov.ua. For example, reactions involving 2-naphthols and 1,2-diaminobenzenes in acetic acid and water, catalyzed by potassium persulfate, represent a metal-free and green approach to substituted phenazines ias.ac.in. While direct application of these specific green methods to this compound synthesis is an area for further exploration, the principles highlight pathways for developing more sustainable routes.

Table 2: General Green Synthesis Approaches for Phenazines

MethodDescriptionPotential Application for this compoundReference(s)
MechanosynthesisSolvent-free reactions using grinding.Potential for reduced waste and solvent use. researchgate.netdntb.gov.ua
Solvent-free/Catalyst-free SynthesisReactions conducted without or with minimal solvents and catalysts.Reduces chemical waste and catalyst costs. researchgate.netdntb.gov.ua
Green Solvent-Based SynthesisUse of environmentally friendly solvents (e.g., water, ethanol).Safer reaction media. researchgate.netdntb.gov.uaias.ac.in
Microwave-Assisted SynthesisUtilizes microwave irradiation for faster and more efficient reactions.Accelerates synthesis, improves energy efficiency. researchgate.netresearchgate.net
Ultrasound-Assisted SynthesisEmploys ultrasonic energy to enhance reaction rates and yields.Enhances reaction kinetics. researchgate.net

Regioselective Functionalization and Derivatization of the this compound Scaffold

The phenazine core can be modified through various chemical transformations to introduce new functional groups, thereby altering its physical, chemical, and biological properties.

Halogenation and Hydroxylation Strategies

Introducing halogen atoms or additional hydroxyl groups onto the phenazine scaffold can significantly impact its biological activity. Halogenated phenazine derivatives have shown notable antibacterial properties nih.gov. While direct halogenation or hydroxylation of this compound itself may require specific conditions to control regioselectivity, related transformations on phenazine precursors or derivatives are documented.

For instance, the enzyme PhzO has been identified as catalyzing the hydroxylation of Phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine (2-OH-PHZ) in a process dependent on NADP(H) and Fe³⁺ plos.orgplos.orgfrontiersin.org. This highlights the potential for biocatalytic hydroxylation in phenazine chemistry. Furthermore, studies on other dihydroxyphenazine derivatives, such as 1,3-dihydroxyphenazine 5,10-dioxide, have explored the synthesis of O-alkylated derivatives, indicating that the hydroxyl groups on the phenazine core are amenable to modification nih.gov.

Alkylation, Acylation, and Amination Reactions

Alkylation, acylation, and amination are common strategies for modifying the phenazine structure. The hydroxyl groups of phenazinols, including potential precursors or derivatives of this compound, can undergo O-alkylation. For example, phenazinols can be efficiently O-methylated using diazomethane (B1218177) in diethyl ether at 0 °C thieme-connect.de. Conversely, alkoxyphenazines, such as 1,4-dimethoxyphenazine, can be readily O-dealkylated using reagents like hydrobromic acid in acetic acid or aluminum trichloride to regenerate the hydroxyl groups, as seen in the synthesis of this compound itself thieme-connect.de.

Enzymatic prenylation, a form of alkylation, has also been observed with phenazine substrates using ABBA prenyltransferases, which can attach isoprenoid chains, expanding the structural diversity of phenazine derivatives plos.org.

Table 3: Functionalization Reactions on Phenazine Scaffolds

Reaction TypeSubstrate(s)Reagent(s)ConditionsProduct(s)Reference(s)
O-Alkylation (Methylation)Phenazinols (e.g., 1,3,4,6,7,8,9-heptafluorophenazin-2-ol)DiazomethaneDiethyl ether, 0 °C, 2 hO-alkylated phenazines (e.g., 1,3,4,6,7,8,9-heptafluoro-2-methoxyphenazine) thieme-connect.de
O-DealkylationAlkoxyphenazines (e.g., 1,4-dimethoxyphenazine)HBr in acetic acid or AlCl₃Reflux or heatThis compound thieme-connect.de
Enzymatic HydroxylationPhenazine-1-carboxylic acid (PCA)PhzO enzyme, NADP(H), Fe³⁺28 °C (optimum)2-Hydroxyphenazine (2-OH-PHZ) plos.orgplos.orgfrontiersin.org
PrenylationPhenolic/Phenazine substratesABBA Prenyltransferases (e.g., DzmP)N/A (biocatalytic)Prenylated phenazines plos.org
Alkylation/Cyclization3-Aminophenazin-2-olPhenacyl bromide or ethyl acetochloroacetatePyridine, heat2-phenyl-4H- thieme-connect.deias.ac.inoxazino[2,3-b]phenazine, 3-acetyl-2H- thieme-connect.deias.ac.inoxazino[2,3-b]phenazin-2-one ekb.eg

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes to perform chemical transformations, often under mild conditions. This approach is particularly valuable for regioselective functionalization that can be challenging via traditional chemical methods.

Enzymes like PhzO are crucial in the biosynthesis of phenazine derivatives, catalyzing the hydroxylation of Phenazine-1-carboxylic acid to 2-hydroxyphenazine plos.orgplos.orgfrontiersin.org. This process, which requires cofactors such as NADP(H) and Fe³⁺, demonstrates the potential for biocatalysis in generating hydroxylated phenazines. Furthermore, prenyltransferases, such as DzmP and Ssrg_00986, have been shown to accept phenolic and phenazine substrates, enabling the chemoenzymatic synthesis of prenylated phenazine derivatives plos.org. These enzymes, belonging to the ABBA prenyltransferase superfamily, offer soluble and stable biocatalytic tools for creating complex phenazine structures.

The development of chemoenzymatic routes offers a promising avenue for accessing novel this compound derivatives with tailored properties, combining the precision of enzymatic catalysis with the versatility of chemical synthesis.

Catalyst Development for this compound Modifications

The modification of this compound and its derivatives is an active area of research, aiming to tune their chemical, physical, and biological properties for various applications. Catalyst development plays a crucial role in achieving selective and efficient transformations of the phenazine core. While direct literature specifically detailing catalyst development for "this compound modifications" is sparse, related research on phenazine chemistry and analogous diol systems provides insight into potential catalytic strategies.

One approach involves the catalytic dealkylation of alkoxyphenazines. For instance, aluminum trichloride (AlCl₃) has been employed as a catalyst for the O-dealkylation of 1,4-dimethoxyphenazine to yield this compound thieme-connect.de. This method utilizes Lewis acids to cleave ether linkages, a common strategy in modifying hydroxyl-containing aromatic systems.

Catalytic hydrogenation is another significant method for modifying phenazine structures. Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of nitro groups in phenazine derivatives. For example, the hydrogenation of 7-nitrophenazin-1-amine using H₂ with Pd/C as the catalyst efficiently produces the corresponding amine derivative thieme-connect.de. This demonstrates the utility of heterogeneous metal catalysts in functional group interconversions on the phenazine scaffold.

Research into broader phenazine synthesis and functionalization also highlights the potential of various catalytic systems. For example, metal catalysts such as iron (Fe), copper (Cu), silver (Ag), and ruthenium (Ru) have been utilized in oxidative C-H bond functionalization reactions of related heterocyclic systems, like 1,4-benzoxazinones researchgate.net. These catalysts, often employed in conjunction with oxidants and specific reaction conditions (e.g., ball milling), facilitate the formation of new carbon-carbon or carbon-phosphorus bonds. While not directly applied to this compound in the cited literature, these methodologies represent promising avenues for future catalyst development for phenazine modifications, such as regioselective functionalization of the aromatic rings or the hydroxyl groups.

Furthermore, the development of catalysts for the synthesis of phenazine derivatives from simpler precursors, such as o-phenylenediamines and dicarbonyl compounds, also offers insights. Lead dichloride (PbCl₂) has been reported to catalyze the synthesis of phenazine and quinoxaline (B1680401) derivatives under mild conditions, achieving excellent yields and short reaction times researchgate.net. Although this is a synthetic method rather than a modification of a pre-formed this compound, it underscores the role of catalysts in constructing the phenazine framework, which can then be further modified.

The field of biocatalysis also presents opportunities for phenazine modification. For instance, enzymes such as PhzO, PhzH, and PhzS are involved in the biosynthesis of phenazine derivatives by microorganisms, catalyzing reactions like hydroxylation and amidation nih.govresearchgate.net. Understanding these enzymatic pathways could inspire the development of biomimetic or chemoenzymatic approaches for the selective modification of this compound.

Data Table: Catalytic Transformations in Phenazine Chemistry

Catalyst SystemSubstrate/Reaction TypeProduct/TransformationYieldReference
AlCl₃O-Dealkylation of 1,4-dimethoxyphenazineThis compoundN/A thieme-connect.de
H₂, Pd/CHydrogenation of 7-nitrophenazin-1-amine7-Aminophenazin-1-amine98% thieme-connect.de
Fe, Cu, Ag, Ru catalystsOxidative C-H functionalization (e.g., of benzoxazinones)C-C or C-P bond formationVaries researchgate.net
PbCl₂Synthesis of phenazines/quinoxalines from diamines/dicarbonylsPhenazine/Quinoxaline derivativesExcellent researchgate.net
Biocatalysts (e.g., PhzO)Biosynthetic modification of phenazinesHydroxylated/amidated phenazine derivatives (e.g., 2-OH-PCA)N/A nih.govresearchgate.net

Conclusion

Phenazine-1,4-diol, as a member of the diverse phenazine (B1670421) family, represents a compound of considerable interest in chemical and biological research. Its synthesis is achievable through established organic chemistry methods, and its structural features, particularly the hydroxyl groups, contribute to the rich chemical and potential biological activities characteristic of phenazines. The ongoing exploration of phenazine derivatives across multiple scientific disciplines, from synthetic methodology and theoretical calculations to medicinal chemistry and materials science, underscores the enduring significance of this class of heterocycles. Future research will likely continue to uncover specific roles and applications for this compound, building upon the foundational understanding of its chemical properties and the broad biological impact of phenazine compounds.

Mechanistic Investigations of Phenazine 1,4 Diol Reactivity

Electrochemical and Redox Properties of Phenazine-1,4-diol

The electrochemical behavior of this compound is characterized by its ability to undergo reversible electron transfer processes, making it a subject of interest in various electrochemical applications.

Electron Transfer Mechanisms and Cyclic Voltammetry Studies

Cyclic voltammetry (CV) studies are instrumental in elucidating the electron transfer mechanisms of this compound. These studies typically reveal distinct redox potentials associated with the compound's oxidation and reduction states. Research indicates that phenazine (B1670421) derivatives, including those with hydroxyl groups, can act as redox mediators, facilitating electron transfer in various systems nih.gov. The specific redox potentials and the reversibility of these processes are crucial for understanding its behavior in electrochemical cells and biological contexts um.esacs.org. For instance, studies on similar conjugated systems highlight how the number of electron transfers and the difference in formal potentials influence the observed cyclic voltammetry signals, providing insights into the stability of intermediate redox states um.es. The presence of hydroxyl groups can influence these redox properties, potentially affecting electron transfer rates and pathways .

Role in Redox Cycling in Biological and Abiotic Systems

Phenazines, in general, are known to play significant roles in redox cycling within both biological and abiotic environments biorxiv.orgresearchgate.netscience.gov. This compound, by virtue of its redox activity, can participate in electron shuttling. In biological systems, phenazines are involved in processes such as quorum sensing, electron transfer for energy conservation, and mediating cellular redox states biorxiv.orgresearchgate.netscience.gov. They can facilitate the transfer of reducing equivalents from intracellular sources to extracellular electron acceptors, a process that can be crucial for microbial survival under anaerobic conditions nih.gov. Abiotically, phenazines can act as mediators in microbial electrochemical systems, enhancing electron transfer rates nih.gov. Research suggests that the structural and electronic properties of phenazines are key determinants of their efficacy as electron shuttles nih.gov. The ability of phenazines to undergo redox cycling, often involving the generation of reactive oxygen species (ROS), is a common mechanistic theme nih.gov.

Photochemical Reactivity and Photophysical Properties of this compound

The photochemical properties of this compound are linked to its capacity to absorb light and subsequently participate in energy or electron transfer processes.

Singlet Oxygen Generation and Photosensitization Mechanisms

Phenazine derivatives have been explored as photosensitizers capable of generating singlet oxygen (1O2) upon light irradiation rsc.orgrsc.org. The mechanism typically involves the absorption of light, leading to the formation of an excited singlet state. This excited state can then undergo intersystem crossing (ISC) to a triplet state. The triplet state, if sufficiently long-lived and energetically favorable, can transfer its energy to ground-state molecular oxygen (3O2), producing highly reactive singlet oxygen (1O2) rsc.orgrsc.org. The efficiency of this process, quantified by the singlet oxygen quantum yield (ΦΔ), is influenced by the molecular structure, including the presence of specific functional groups that facilitate ISC rsc.orgrsc.org. For example, the introduction of hydroxyl groups can enhance photoabsorption, while other substituents can either promote or inhibit singlet oxygen generation through their effects on excited state decay pathways rsc.orgrsc.org.

Photoinduced Electron and Energy Transfer Processes

Beyond singlet oxygen generation, this compound can participate in other photoinduced electron and energy transfer processes. Light absorption can lead to the formation of excited states that can undergo photoinduced electron transfer (PET) with suitable electron donors or acceptors beilstein-journals.orgbeilstein-journals.orgresearchgate.netmdpi.com. These processes are fundamental to photoredox catalysis, where excited photocatalysts generate reactive intermediates through single-electron transfer (SET) beilstein-journals.orgbeilstein-journals.org. Consecutive photoinduced electron transfer (conPET) mechanisms, involving multiple photoexcitation and electron transfer steps, can lead to the generation of highly potent reductants or oxidants beilstein-journals.orgbeilstein-journals.org. Energy transfer processes, such as Förster resonance energy transfer (FRET), can also occur, although specific mechanisms depend on the spectral overlap between the donor and acceptor molecules rsc.org.

Acid-Base Equilibria and Protonation/Deprotonation Dynamics of this compound

The presence of hydroxyl groups in this compound implies that it can participate in acid-base equilibria, undergoing protonation and deprotonation. These dynamics are critical for understanding its behavior in different pH environments and how these changes affect its reactivity.

Advanced Spectroscopic and Computational Characterization of Phenazine 1,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the connectivity of atoms and the local electronic environment within a molecule.

1D and 2D NMR Techniques for Phenazine-1,4-diol

One-dimensional (1D) NMR, primarily proton (¹H) and carbon-13 (¹³C) NMR, offers initial structural insights by revealing the number of unique protons and carbons and their respective chemical environments. For this compound, ¹H NMR would typically show signals corresponding to the aromatic protons, with their chemical shifts influenced by the hydroxyl groups and the electron-deficient phenazine (B1670421) core. ¹³C NMR would provide information on the carbon skeleton, with quaternary carbons and those bearing hydroxyl groups exhibiting characteristic shifts.

Isotopic Labeling in NMR Studies of Biosynthetic Pathways

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful tool for tracing the biosynthetic pathways of natural products like phenazines. By providing microorganisms with ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate), researchers can track the incorporation of these labeled atoms into the synthesized phenazine molecules. sigmaaldrich.comnih.govcore.ac.ukresearchgate.net Subsequent NMR analysis of the labeled this compound can reveal which atoms in the molecule originated from the labeled precursors. This information is critical for understanding the enzymatic steps involved in phenazine biosynthesis, identifying key intermediates, and elucidating the metabolic routes leading to the formation of this compound. For example, selective labeling can help confirm the origin of specific carbon atoms in the phenazine ring or side chains. sigmaaldrich.comnih.govcore.ac.uk

Mass Spectrometry (MS) for Identification and Metabolite Profiling of this compound

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, aiding in its identification and the profiling of related metabolites in complex biological samples.

Hyphenated MS Techniques (LC-MS/MS, GC-MS) in this compound Analysis

Hyphenated MS techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely used for analyzing phenazines due to their polarity and potential presence in aqueous extracts. LC-MS/MS allows for sensitive and selective detection and quantification of this compound, even in complex matrices. researchgate.netnih.govresearchgate.netnih.goviiarjournals.orgnih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization for less volatile compounds like this compound, is also employed for the analysis of phenazine derivatives, particularly for identifying volatile byproducts or related compounds. nih.govnih.govrsc.orgunizar.esrjpbcs.com These techniques are invaluable for metabolite profiling, enabling the identification of this compound alongside other related phenazine compounds produced by microorganisms. researchgate.netresearchgate.net

Fragmentation Pathways and Structural Information from MS

In MS/MS experiments, the molecular ion of this compound is fragmented, producing characteristic daughter ions. Analyzing these fragmentation patterns provides crucial structural information, helping to confirm the compound's identity and differentiate it from isomers. The fragmentation pathways are influenced by the molecule's structure, including the presence and position of hydroxyl groups and the stability of the phenazine core. For instance, cleavage of hydroxyl-bearing side chains or fragmentation of the aromatic rings can yield specific mass-to-charge (m/z) ratios that are diagnostic for this compound. nih.govscribd.com

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical behavior of this compound, relating to its conjugated π-electron system.

UV-Vis spectroscopy reveals the wavelengths of light absorbed by this compound, which are characteristic of its electronic transitions. The conjugated phenazine system typically exhibits absorption bands in the UV and visible regions. The presence of hydroxyl groups can cause bathochromic shifts (red shifts) in these absorption maxima, providing clues about the substitution pattern. acdlabs.comthieme-connect.dearkat-usa.orgrsc.orgcsic.esnih.gov

Fluorescence spectroscopy measures the light emitted by the molecule after excitation. Phenazine derivatives can exhibit fluorescence, and their emission spectra, quantum yields, and lifetimes are sensitive to their molecular structure and environment. Studies on related phenazine diols have shown that their fluorescence properties can be influenced by factors like π-stacking, hydrogen bonding, and solvent polarity. scribd.comrsc.orgrsc.orgrsc.orgresearchgate.net Understanding these photophysical properties is important for potential applications in areas such as sensing or as fluorescent probes. rsc.orgrsc.orgresearchgate.net

Compound List

this compound

Phenazine

1,2-dihydroxybenzene

2,7-dihydroxynaphthalene (B41206)

1,2,3-trihydroxybenzene

Phenazine-1-carboxylic acid (PCA)

Pyocyanin (B1662382)

2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine (Compound 3h)

1,6-phenazinediol (B3029535)

Baraphenazine F

Baraphenazine H

Phenazinolin D

Izumiphenazine A

Izumiphenazine E

Baraphenazine G

Baraphenazine I

Phenazine-2,3-diol

Geranylphenazinediol

Phenazine-1-carboxamide (B1678076) (PCN)

Phenazin-1-ol

2-heptyl-3-hydroxyl-4(1H)-quinolone (PQS)

Dermacozines A–G

Phenazine-1,6-dicarboxylic acid

Pyrronazol A

Pyrronazol A2

Pyrronazol B

Pyrronazols C1

Pyrronazols C2

1-hydroxyphenazin-6-yl-α-d-arabinofuranoside

Iodinin

6-methoxy-1-phenazinol-5,10-dioxide

1,6-dimethoxyphenazine-5-oxide

1,6-dimethoxyphenazine (B18872)

Quinoxaline-1,4-dioxide

2-methylquinoxaline-1,4-dioxide

2,3-diaminophenazine (DAP)

Phenazine salens

KY-1Na

KY-2Na

KO-2

KY-1

KY-2

KO-1-3

EGCG ((-)-epigallocatechin-3-O-gallate)

3-MCPD-d0

3-MCPD-d5

Biological and Ecological Roles of Phenazine 1,4 Diol Non Clinical Contexts

Role in Microbial Communication and Quorum Sensing

Detailed research findings specifically elucidating the role of Phenazine-1,4-diol in microbial communication and quorum sensing are not extensively documented in the available scientific literature. While the broader class of phenazine (B1670421) compounds is known to be involved in cell-to-cell signaling and the regulation of gene expression in a population-density-dependent manner, specific studies focusing on this compound's direct participation in these processes are limited. Quorum sensing is a critical mechanism for bacteria to coordinate activities such as biofilm formation and virulence factor production, and phenazines, in general, can act as signaling molecules. However, the specific function of this compound as an autoinducer or its interaction with quorum sensing receptors has not been clearly established.

Mechanisms of Interaction with Microbial Metabolism and Cellular Processes

Electron Shuttle Activity in Microbial Respiration and Biofilm Formation

Influence on Microbial Growth, Survival, and Stress Response

Specific research findings on the direct influence of this compound on microbial growth, survival, and stress response are not explicitly detailed in the available scientific literature. The broader family of phenazine compounds is known to have significant impacts on microbial physiology. They can enhance survival under anoxic conditions and play a role in iron acquisition, which are critical for persistence in competitive environments. Phenazines can also induce stress responses in competing microbes due to their antibiotic properties. However, dedicated studies isolating the specific effects of this compound on these physiological aspects are not sufficiently covered.

This compound as a Precursor to Other Biologically Active Secondary Metabolites

The role of this compound as a direct precursor to other biologically active secondary metabolites is not clearly elucidated in the provided research. The biosynthesis of different phenazine derivatives often involves a branched pathway starting from chorismic acid. While enzymes can modify a core phenazine structure to create a variety of derivatives with distinct biological activities, the specific transformation of this compound into other named secondary metabolites is not a central focus of the available literature.

Ecological Impacts of this compound in Environmental Microbiomes

Effects on Plant-Microbe Interactions

Specific studies focusing on the ecological impacts of this compound within environmental microbiomes, particularly its effects on plant-microbe interactions, are not extensively covered in the available research. Phenazine-producing bacteria are known to be prevalent in the rhizospheres of various crops, where they can influence the composition of the microbial community and protect plants from pathogens. These compounds are recognized for their role in the biological control of soil-borne plant pathogens. The presence of phenazine biosynthesis genes is often enriched in the rhizosphere compared to bulk soil. However, the specific contribution and effects of this compound in these complex interactions have not been singled out and studied in detail.

Influence on Soil Microbial Community Dynamics

Phenazines, including this compound, are significant chemical agents that actively shape the dynamics of soil microbial communities. Their role extends beyond simple antibiotic action, influencing the composition, spatial structure, and intricate interactions within the soil microbiome, particularly in the rhizosphere—the area of soil directly surrounding plant roots.

The primary mechanism by which phenazines modulate microbial communities is through their broad-spectrum antibiotic activity. researchgate.net This creates a strong selective pressure that inhibits the growth of susceptible microorganisms. Research has shown that different microbial groups exhibit varying levels of sensitivity. For instance, many soil-borne fungal pathogens are vulnerable to phenazine assault. researchgate.netnih.govcaltech.edu Among bacteria, Gram-positive bacteria are often more susceptible to phenazines like phenazine-1-carboxylic acid (PCA) than Gram-negative bacteria. nih.gov This differential toxicity directly influences which species can thrive in a phenazine-rich environment, leading to a community structure enriched with resistant strains. nih.gov Studies have found that phenazine-resistant bacteria are more likely to be isolated from the rhizosphere, where phenazine-producing organisms are also more abundant, compared to bulk soil. nih.gov

Table 1: Effects of Phenazines on Different Soil Microorganisms

Beyond direct inhibition, phenazines influence the physical structure of microbial habitats by promoting biofilm formation. elifesciences.orgnih.gov For the producing bacteria, phenazines are crucial for developing robust biofilms, which are communities of microorganisms encased in a self-produced matrix. researchgate.net These biofilms can enhance the persistence and survival of the producer in the competitive rhizosphere environment. researchgate.net The impact of phenazines on biofilm development is not uniform and can be highly dependent on environmental conditions. For example, PCA has been shown to promote the formation of root-attached biofilms in dryland soils, while having the opposite effect in irrigated soils. researchgate.net This suggests that phenazines help structure microbial communities differently based on factors like soil moisture.

The influence of phenazines is further modulated by other abiotic factors, creating distinct chemical niches. nih.gov The toxicity and activity of these compounds can be pH-dependent. nih.gov Furthermore, phenazines can alter their local environment; for example, by solubilizing iron and making it available for microbial uptake, they can influence nutrient cycling and microbial growth under specific conditions, such as low oxygen and mildly acidic pH. nih.gov

Table 2: Influence of Environmental Factors on Phenazine Activity and Community Dynamics

Finally, the production of phenazines in many bacteria is regulated by quorum sensing, a cell-to-cell communication mechanism that activates gene expression only when the population reaches a high density. researchgate.netnih.govmdpi.com This means that the influence of phenazines on the surrounding microbial community is not constant but is instead a density-dependent phenomenon. Their impact becomes ecologically significant when the producing population is sufficiently large to synthesize these compounds in effective concentrations, allowing them to function as signals or weapons in microbial competition and cooperation. nih.gov

Environmental Occurrence and Fate of Phenazine 1,4 Diol

Distribution and Abundance of Phenazine-1,4-diol in Natural Compartments (Soil, Water)

Direct quantitative data on the abundance of this compound in soil and water is not widely documented in scientific literature. Its presence in the environment is largely inferred from its role as a metabolic intermediate in the degradation of other phenazines produced by soil microorganisms. researchgate.net Bacteria from genera such as Pseudomonas and Streptomyces are known producers of phenazines, which are primarily found in soil and plant-root microbiomes, particularly the rhizosphere. nih.govresearchgate.net

Phenazine-1-carboxylic acid (PCA), a common precursor, has been measured in the rhizospheres of commercial wheat fields at concentrations as high as 1 microgram per gram of fresh roots. elifesciences.orgnih.gov The microbial degradation of PCA and other derivatives like pyocyanin (B1662382) (PYO) and 1-hydroxyphenazine (B607933) (1-OH-PHZ) is proposed to converge on a dihydroxyphenazine intermediate, strongly suggesting the transient occurrence of this compound in these microenvironments. researchgate.net Therefore, while its concentration may be low and its existence fleeting, its continuous formation and degradation are likely in soils with active phenazine-producing and degrading microbial communities.

Table 1: Common Environmental Phenazines as Potential Precursors to this compound
Compound NameAbbreviationTypical Producing GeneraCommon Environmental Niche
Phenazine-1-carboxylic acidPCAPseudomonas, StreptomycesPlant Rhizosphere, Agricultural Soils nih.govelifesciences.org
PyocyaninPYOPseudomonasSoil, Clinical Environments nih.gov
1-Hydroxyphenazine1-OH-PHZPseudomonasSoil Environments nih.gov
Phenazine-1-carboxamide (B1678076)PCNPseudomonasPlant Rhizosphere nih.govnih.gov

Abiotic Degradation Pathways of this compound in Environmental Matrices

Abiotic processes, including photodegradation and chemical transformation, contribute to the environmental fate of phenazine (B1670421) compounds.

Specific studies on the photodegradation of this compound are limited. However, research on its precursor, PCA, provides insight into the potential photosensitivity of the phenazine ring structure. The photodegradation of PCA in aqueous solutions has been shown to follow first-order reaction kinetics and is dependent on light, pH, and the presence of oxidants. nih.gov The degradation is significantly faster in acidic conditions, with the half-life of PCA increasing from 2.2 days at pH 5.0 to 37.6 days at pH 6.8 under visible light. nih.gov The primary products identified from PCA photodegradation are hydroxylated derivatives such as Hydroxyl PCA and hydroxy phenazine, indicating that photochemical reactions can introduce hydroxyl groups onto the phenazine core. nih.gov

Table 2: Photodegradation Half-Life of Phenazine-1-carboxylic acid (PCA) in Aqueous Solution
pHHalf-Life (days)Condition
5.02.2Visible Light Irradiation nih.gov
6.837.6Visible Light Irradiation nih.gov

Research focused on the stability of various dihydroxyphenazine (DHP) isomers has shown that this compound is a highly stable derivative. rsc.org Studies comparing seven different DHP isomers found that hydroxyl substitution at the 1 and 4 positions results in a chemically robust molecule. rsc.org In contrast, other isomers, such as 1,8- and 2,7-DHP, were found to be unstable and decompose via irreversible tautomerization (hydrogen rearrangement) into redox-inactive species. rsc.org This intrinsic stability suggests that this compound is less susceptible to spontaneous abiotic chemical degradation in soil and water matrices compared to other isomers, making biodegradation its more probable fate pathway.

Biodegradation and Biotransformation of this compound by Microorganisms

The primary mechanism for the turnover of phenazines in the environment is microbial degradation. nih.govnih.gov

Several bacterial genera have been identified that can degrade phenazines, often utilizing them as a sole source of carbon and nitrogen. nih.gov Given that this compound is a central intermediate in the breakdown of other phenazines, these organisms are considered the key degraders of this compound. researchgate.net The most well-characterized phenazine-degrading organisms belong to the Actinobacteria, particularly the genus Mycobacterium. nih.gov Other identified degraders include species of Sphingomonas and Rhodococcus. nih.gov

Table 3: Identified and Putative Microbial Degraders of Phenazines
Bacterial GenusDegraded Phenazine(s)Significance
MycobacteriumPCA, PYO, PCNCan utilize PCA as a sole carbon source; degradation pathway converges on a dihydroxyphenazine intermediate. researchgate.netnih.gov
RhodococcusPCAIsolated from soil and shown to degrade PCA. researchgate.net
SphingomonasPCAIsolated from pimiento rhizosoil and capable of completely degrading PCA. nih.gov
NocardiaPCAReported as capable of biotransformation of PCA. nih.gov

The enzymatic degradation of phenazines has been studied in organisms like Mycobacterium fortuitum, revealing a convergent catabolic pathway. researchgate.net Various phenazine derivatives are first transformed into a common intermediate, dihydroxyphenazine, before the aromatic ring system is cleaved. researchgate.net

The initial steps involve enzymes specific to the starting compound:

Phenazine-1-carboxylic acid (PCA) is converted to phenazine by a decarboxylase (PhdA) . researchgate.net

Pyocyanin (PYO) is converted to 1-hydroxyphenazine by a demethylase (PodA) . nih.gov

These initial products, along with 1-hydroxyphenazine, are then further hydroxylated to form a dihydroxyphenazine intermediate, such as this compound. The critical step for the complete mineralization of the molecule is the cleavage of its stable heterocyclic ring structure. This is proposed to be carried out by ring-cleaving and ring-hydroxylating dioxygenases , which break open the aromatic rings, allowing the products to enter central metabolism. researchgate.net

Environmental Factors Influencing this compound Dynamics

In contrast, studies on other phenazine derivatives offer some insights into the potential behavior of this class of compounds in the environment. For instance, the degradation of phenazine-1-carboxamide (PCN) in agricultural soils has been shown to follow first-order kinetics, with half-lives ranging from 14.4 to 57.8 days depending on the specific soil conditions. nih.gov Key factors influencing PCN degradation include the presence of anaerobic microorganisms, the content of soil organic matter, and the soil pH. nih.gov Adsorption of PCN to soil particles is also a critical process affecting its mobility, with higher adsorption observed in soils with high organic matter and clay content. nih.gov

Furthermore, research on phenazine-1-carboxylic acid (PCA) has demonstrated the influence of pH and light on its stability. The photodegradation of PCA in aqueous solutions is significantly affected by pH, with a much shorter half-life observed in acidic conditions (pH 5.0) compared to near-neutral conditions (pH 6.8). nih.gov The presence of oxygen also accelerates its degradation. nih.gov

General studies on phenazine-producing bacteria indicate a correlation with environmental conditions, with a higher prevalence in warmer and more arid soils. elifesciences.org The balance between the production of phenazines by certain bacteria and their degradation by other microorganisms is a key determinant of their concentration and impact in the soil environment. nih.govelifesciences.org

It is important to reiterate that these findings pertain to related phenazine compounds, and it would be scientifically inaccurate to directly extrapolate these specific data and degradation kinetics to this compound without direct experimental evidence. The unique chemical structure of this compound, particularly the presence of two hydroxyl groups, would likely influence its solubility, sorption characteristics, and susceptibility to microbial and abiotic degradation pathways in ways that differ from other phenazine derivatives.

Due to the lack of specific data for this compound, no data tables on its environmental dynamics can be provided at this time. Further research is needed to elucidate the specific environmental factors that govern the occurrence, fate, and transport of this compound in various environmental compartments.

Advanced Analytical Methodologies for Phenazine 1,4 Diol Research

Chromatographic Separation Techniques for Phenazine-1,4-diol and Related Compounds

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. researchgate.net For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as powerful analytical tools, each with specific applications and requirements. wjpmr.comamazonaws.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of phenazine (B1670421) compounds due to its high resolution and applicability to non-volatile and thermally sensitive molecules. wjpmr.com The development of a robust HPLC method for this compound analysis involves a systematic optimization of chromatographic conditions, followed by rigorous validation to ensure the data is reliable and reproducible. amazonaws.comijprajournal.com

Method Development: The process begins with the selection of an appropriate stationary phase and mobile phase. wjpmr.com For this compound, a reversed-phase (RP) approach is typically employed.

Column Selection: C18 columns are commonly used in reversed-phase HPLC, offering excellent separation for moderately polar to non-polar compounds. wjpmr.com Columns with smaller particle sizes (e.g., 3 or 5 µm) and shorter lengths (10-15 cm) can reduce analysis time. pharmtech.com

Mobile Phase Optimization: The mobile phase usually consists of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. pharmtech.com The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of this compound from related impurities or metabolites. pharmtech.com The pH of the mobile phase is a critical parameter that can influence the retention and peak shape of the analyte. researchgate.net

Detector Selection: The conjugated aromatic system of the phenazine ring structure allows for strong ultraviolet-visible (UV-Vis) light absorption. Consequently, a UV-Vis detector is a common and effective choice for detection, often set at a wavelength corresponding to the absorbance maximum of the phenazine core. wjpmr.com For more complex analyses, such as identifying unknown metabolites, HPLC can be coupled with a mass spectrometer (LC-MS), which provides structural information. mdpi.com

System Optimization: Parameters such as column temperature and flow rate are fine-tuned to improve peak resolution, reduce run time, and enhance peak symmetry. researchgate.net

Method Validation: Once developed, the method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to confirm its suitability for the intended purpose. amazonaws.com Key validation parameters include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 1: Typical HPLC Parameters for Phenazine Analysis
ParameterTypical Condition
Chromatographic Mode Reversed-Phase (RP-HPLC)
Stationary Phase (Column) C18 (Octadecylsilane)
Mobile Phase Acetonitrile/Methanol and Water/Buffer mixture
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 25-40 °C)
Detection UV-Vis or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. amazonaws.com Its application to this compound is contingent on the volatility of the analyte. scirp.org Due to the presence of two polar hydroxyl (-OH) groups, this compound has a relatively high boiling point and low volatility, making its direct analysis by GC challenging.

Therefore, the primary application of GC in the analysis of this compound involves a prior derivatization step. scirp.org This chemical modification converts the polar hydroxyl groups into less polar, more volatile functional groups, making the molecule suitable for GC analysis. scirp.org

GC Method Post-Derivatization:

Injector and Column: A split/splitless injector is typically used to introduce the derivatized sample into a capillary column. The column's stationary phase is chosen based on the polarity of the derivatized analyte, with non-polar or mid-polar phases being common choices.

Oven Temperature Program: A temperature program is employed where the column oven temperature is gradually increased to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

Detector: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification based on the mass spectrum of the derivatized analyte. scirp.org GC-MS is particularly powerful for structural confirmation. amazonaws.com

The use of GC is advantageous for its high resolution and sensitivity, especially when coupled with MS. longdom.org However, the necessity of derivatization adds an extra step to sample preparation, which must be carefully controlled to ensure complete and reproducible reactions.

Table 2: General GC Parameters for Analysis of Derivatized this compound
ParameterTypical Condition
Derivatization Required (e.g., Silylation, Acylation)
Column Capillary column (e.g., DB-5, HP-1)
Carrier Gas Helium, Hydrogen, or Nitrogen
Injector Temperature 250 - 300 °C
Oven Program Temperature ramp (e.g., 100 °C to 300 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 - 320 °C

Electrochemical Sensing Platforms for this compound Detection and Quantification

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the detection and quantification of redox-active molecules like phenazines. researchgate.netscilit.com The phenazine core is electrochemically active, meaning it can be easily oxidized and reduced. This property is the basis for its detection using electrochemical platforms.

Electrochemical methods for phenazine analysis, such as for the related compound phenazine-1-carboxylic acid, have been developed using disposable screen-printed carbon electrodes (SPCEs). researchgate.net These platforms can be adapted for this compound. The sensor works by applying a potential to the electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

Key Components and Principles:

Working Electrode: The electrode material is critical. Modified electrodes, such as those incorporating nanomaterials or conductive polymers, can enhance sensitivity and selectivity by improving electron transfer rates and catalytic activity. researchgate.net

Voltammetric Techniques: Techniques like Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are used to probe the redox behavior of the phenazine. SWV is often preferred for quantitative analysis due to its higher sensitivity and better discrimination against background currents. researchgate.net

Performance Metrics: These sensors can achieve low detection limits, often in the micromolar (µM) range, and exhibit a linear response over a wide range of concentrations. researchgate.net The selectivity of the sensor can be tuned by modifying the electrode surface or by controlling the electrochemical parameters.

The development of such sensors allows for real-time or in-situ monitoring of this compound production in various environments, which is a significant advantage over lab-based chromatographic techniques.

Table 3: Characteristics of Electrochemical Sensors for Phenazine Compounds
ParameterDescription
Platform Screen-Printed Carbon Electrode (SPCE), Glassy Carbon Electrode (GCE)
Detection Principle Redox activity of the phenazine core
Analytical Technique Square Wave Voltammetry (SWV), Cyclic Voltammetry (CV)
Detection Limit Typically in the low micromolar (µM) to nanomolar (nM) range
Linear Range Can span several orders of magnitude in concentration
Advantages Rapid analysis, portability, low cost, high sensitivity

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. gnoscience.com It offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and significantly lower consumption of solvents and samples. nih.gov

For the analysis of a neutral molecule like this compound (at a pH where it is not ionized), a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) is employed. analyticaltoxicology.com

Principles of MEKC: In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. The surfactant molecules form aggregates called micelles, which create a "pseudo-stationary phase." Separation occurs based on the partitioning of the neutral analyte between the aqueous buffer (mobile phase) and the interior of the micelles. analyticaltoxicology.com Analytes that are more soluble in the micelles will travel more slowly, leading to separation.

Method Parameters:

Capillary: A fused-silica capillary is used, typically with a narrow internal diameter (e.g., 50 µm). gnoscience.com

Buffer System: The choice of buffer, its pH, and the type and concentration of the surfactant are critical for achieving separation.

Applied Voltage: High voltages (e.g., 15-30 kV) are applied across the capillary to drive the separation and minimize analysis time. unl.edu

Detection: On-column detection is standard, with UV-Vis absorbance being the most common method. analyticaltoxicology.com Detection at low UV wavelengths (e.g., <200 nm) is possible with CE, which can be an advantage for compounds with poor chromophores, although phenazines absorb well at higher wavelengths. analyticaltoxicology.com

CE provides a powerful and efficient alternative to HPLC for the analysis of this compound and its related compounds, particularly when sample volume is limited. analyticaltoxicology.com

Table 4: Potential Capillary Electrophoresis Parameters for this compound
ParameterTypical Condition
CE Mode Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused-silica (e.g., 50 µm i.d.)
Buffer Phosphate or Borate buffer containing a surfactant (e.g., SDS)
Applied Voltage 15 - 30 kV
Temperature Controlled (e.g., 25 °C)
Injection Hydrodynamic or Electrokinetic
Detection On-column UV-Vis Absorbance

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. For this compound, derivatization is primarily employed to increase its volatility for GC analysis, but it can also be used to enhance detection sensitivity in both GC and HPLC.

Strategies for Derivatizing Hydroxyl Groups: The two hydroxyl groups of this compound are the primary targets for derivatization.

Silylation: This is one of the most common derivatization techniques for GC. It involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. These TMS derivatives are much more volatile and thermally stable than the original diol. chromforum.org

Acylation: Reacting the diol with an acylating agent (e.g., an acid anhydride (B1165640) in the presence of a catalyst) converts the hydroxyl groups into esters. Using a fluorinated acylating agent can produce derivatives that are highly sensitive to an Electron Capture Detector (ECD) in GC.

Formation of Cyclic Derivatives: For compounds with diol functionalities, reagents that can react with both hydroxyl groups to form a stable ring are highly effective. For a 1,4-diol, this is less common than for 1,2- or 1,3-diols. However, for related phenazine diols with different hydroxyl placements, reagents like phenylboronic acid (PBA) can be used to form cyclic phenylboronate (B1261982) esters, which are excellent for GC-MS analysis. chromforum.org

These strategies are crucial for expanding the range of analytical tools available for this compound research, particularly by enabling the use of high-resolution GC-MS for its definitive identification and quantification.

Future Research Directions and Emerging Areas in Phenazine 1,4 Diol Studies

The study of phenazine-1,4-diol and related phenazine (B1670421) compounds is entering a new phase, driven by technological advancements and a growing need for novel bioactive compounds and materials. Future research is poised to unravel the complex biology of these molecules and harness their potential in innovative ways. Key emerging areas include leveraging multi-omics technologies to understand biosynthesis, developing new materials for non-biological applications, employing artificial intelligence to predict structure-activity relationships, using synthetic biology for customized production, and building interdisciplinary frameworks for a holistic understanding of their functions.

Q & A

FAQs for Researchers: 2-Butene-1,4-Diol

(Adapted from evidence IDs 2, 3, 9, 11, 13, 15, 18)

Basic Research Questions

Q. What experimental methods are recommended for characterizing the adsorption behavior of 2-butene-1,4-diol at liquid-solid interfaces?

  • Methodology : Use electrocapillary and capacity curve measurements to study adsorption on polarized Hg electrodes in NaF/Na₂SO₄ solutions. Analysis at constant charge or potential reveals congruent Langmuir isotherms on the negative side of the adsorption maximum and non-congruent isotherms on the positive side .
  • Key Data : Adsorption behavior correlates with electrical variables (charge/potential), offering insights into interfacial interactions for electrochemical applications.

Q. How can researchers resolve contradictions in reported solubility data for 2-butene-1,4-diol across solvents?

  • Methodology : Validate solubility through controlled gravimetric analysis under standardized conditions (e.g., 25°C, inert atmosphere). Cross-reference with databases like PubChem while accounting for isomer purity (cis/trans ratios) .
  • Conflict Resolution : Discrepancies often arise from impurities or isomer-specific solubility differences. Use HPLC to confirm isomer ratios .

Advanced Research Questions

Q. What strategies optimize the use of 2-butene-1,4-diol as a chain extender in poly(urethane urea) synthesis?

  • Experimental Design : Systematically replace dipropylene glycol (DPG) with 2-butene-1,4-diol while adjusting diethylene glycol (DEG) ratios. Monitor mechanical properties (e.g., tensile strength, elasticity) via ASTM D638 .
  • Data Interpretation : The rigid domains of 2-butene-1,4-diol improve molecular fitting with methylene diphenyl diisocyanate (MDI), enhancing polymer stability. However, excess DEG disrupts domain alignment, reducing performance .

Q. How does the stereochemistry (cis/trans) of 2-butene-1,4-diol influence its reactivity in organometallic cross-metathesis reactions?

  • Methodology : Compare reaction outcomes using stereoisomerically pure samples (e.g., cis-2-butene-1,4-diol vs. trans). Analyze product yields and selectivity via GC-MS or NMR .
  • Key Insight : The cis isomer facilitates cyclodehydration with active methylene compounds to yield 2-vinyl-2,3-dihydrofurans (70–85% yields), whereas the trans isomer shows lower reactivity .

Methodological Challenges & Solutions

Q. How can researchers mitigate decomposition risks during high-temperature reactions involving 2-butene-1,4-diol?

  • Risk Mitigation : Avoid mercury salts and strong acids, which catalyze violent decomposition. Use inert atmospheres (N₂/Ar) and stabilize reactions with chelating agents (e.g., EDTA) .
  • Alternative Pathways : Explore catalytic hydrogenation at mild pressures (1–3 bar) to convert 2-butene-1,4-diol to stable intermediates like 1,4-butanediol .

Q. What analytical techniques are critical for distinguishing 2-butene-1,4-diol from its structural analogs in complex mixtures?

  • Techniques :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for isomer separation .
  • Spectroscopy : FTIR to identify hydroxyl (3200–3600 cm⁻¹) and alkene (1650 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion confirmation (m/z = 88.11) .

Data-Driven Insights

  • Global Production Trends : Global 2-butene-1,4-diol production capacity is projected to grow at 4.2% CAGR (2022–2028), driven by demand in polymer and pharmaceutical research .
  • Toxicity Profile : Acute oral toxicity (LD50) in rats is 2,500 mg/kg, necessitating PPE (gloves, goggles) during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.